Ethyl 3-bromopropanimidate
Overview
Description
Ethyl 3-bromopropanimidate is an organic compound with the molecular formula C5H10BrNO It is a brominated derivative of propanimidate and is characterized by the presence of an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromopropanimidate can be synthesized through the reaction of ethyl 3-bromopropionate with ammonia or an amine under controlled conditions. The reaction typically involves the following steps:
Starting Material: Ethyl 3-bromopropionate.
Reagent: Ammonia or an amine.
Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromopropanimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amines.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products:
Nucleophilic Substitution: Products include substituted propanimidates or amides.
Reduction: Products include ethyl 3-aminopropanoate or ethyl 3-hydroxypropanoate.
Oxidation: Products include ethyl 3-bromopropanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 3-bromopropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromopropanimidate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Ethyl 3-bromopropionate: A closely related compound with similar reactivity but lacks the imidate functionality.
Ethyl 3-chloropropanimidate: Another halogenated derivative with chlorine instead of bromine.
Ethyl 3-aminopropanoate: The reduced form of ethyl 3-bromopropanimidate.
Properties
IUPAC Name |
ethyl 3-bromopropanimidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNSVBUEIFVREX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697361 | |
Record name | Ethyl 3-bromopropanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744137-21-1 | |
Record name | Ethyl 3-bromopropanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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